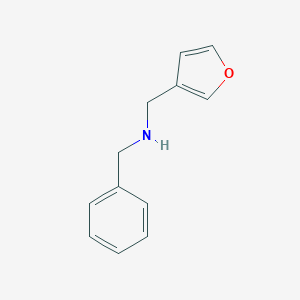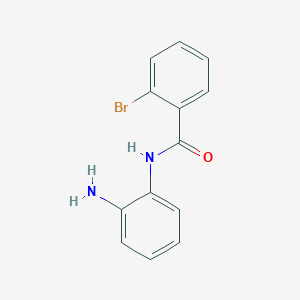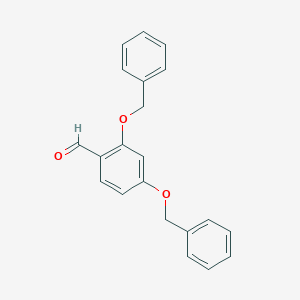
2,4-Bis(benzyloxy)benzaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The starting material 2,4-dibenzyloxy benzaldehyde has been prepared on the basis of Williamson synthesis of ether, from the reaction of 2,4-dihydroxy benzaldehyde .Molecular Structure Analysis
The molecular structure of 2,4-Bis(benzyloxy)benzaldehyde consists of 24 heavy atoms . The InChI code for this compound isInChI=1S/C21H18O3/c22-14-19-11-12-20 (23-15-17-7-3-1-4-8-17)13-21 (19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 . Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Bis(benzyloxy)benzaldehyde include a molecular weight of 318.4 g/mol, a computed XLogP3-AA value of 4.3, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 7 rotatable bond count .Wissenschaftliche Forschungsanwendungen
Proteomikforschung
2,4-Bis(benzyloxy)benzaldehyd wird in der Proteomikforschung eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisationen zu untersuchen.
Synthese von Pyrazolin-Derivaten
Diese Verbindung wurde als Ausgangsmaterial bei der Synthese neuer Pyrazolin-Derivate verwendet . Pyrazoline sind fünfringige heterozyklische Verbindungen mit zwei benachbarten Stickstoffatomen. Sie werden aus Chalkonen durch die Michael-Additionsreaktion hergestellt . Es wurde berichtet, dass diese Derivate ein breites Spektrum an biologischer Aktivität besitzen, einschließlich antimalarieller, antifungaler, entzündungshemmender, analgetischer, antileishmanialer, antioxidativer und anderer antimikrobieller Aktivitäten .
Synthese von Chalkonen
this compound wurde bei der Synthese von Chalkonen verwendet . Chalkone sind α,β-ungesättigte aromatische Ketone, die eine Klasse von natürlich vorkommenden und synthetischen Verbindungen darstellen, die zur Flavonoidfamilie gehören . Sie gelten als sehr nützliche Vorläufer für die Herstellung verschiedener wichtiger heterocyclischer Verbindungen .
Synthese von 2-Benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalkon
2-Benzyloxybenzaldehyd kann bei der Synthese von 2-Benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalkon verwendet werden . Diese Verbindung könnte potenzielle Anwendungen in verschiedenen Forschungsbereichen haben.
5. Synthese von N2 - (2-Benzyloxy)benzylidenylisonicotinsäurehydrazid Eine weitere potenzielle Anwendung von 2-Benzyloxybenzaldehyd ist die Synthese von N2 - (2-Benzyloxy)benzylidenylisonicotinsäurehydrazid
Wirkmechanismus
Target of Action
It’s known that benzyloxy compounds often interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the aldehyde group present in the 2,4-Bis(benzyloxy)benzaldehyde molecule .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can potentially affect various biochemical pathways, including those involving aldehydes and ketones .
Pharmacokinetics
Its molecular weight of 31837 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in cellular functions, given that these compounds often exhibit biological activity .
Biochemische Analyse
Biochemical Properties
It is known that benzyloxy compounds can undergo reactions at the benzylic position . This suggests that 2,4-Bis(benzyloxy)benzaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems , suggesting that 2,4-Bis(benzyloxy)benzaldehyde may have similar effects.
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 2,4-Bis(benzyloxy)benzaldehyde may exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature .
Metabolic Pathways
It is known that alkyl side-chains of alkyl substituents on a benzene ring, such as those in 2,4-Bis(benzyloxy)benzaldehyde, can undergo oxidative degradation .
Eigenschaften
IUPAC Name |
2,4-bis(phenylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYTMVFUMDOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365212 | |
| Record name | 2,4-bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13246-46-3 | |
| Record name | 2,4-bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)
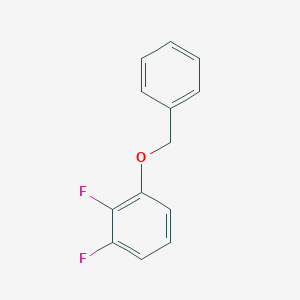
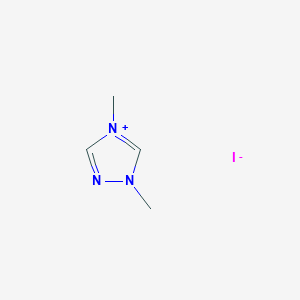
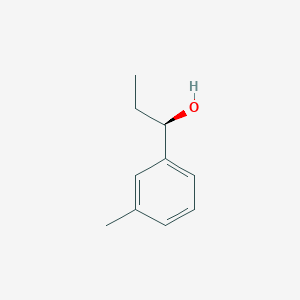
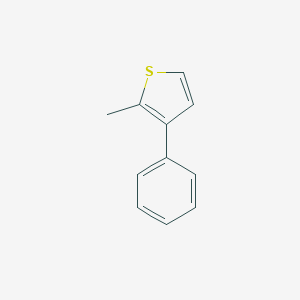

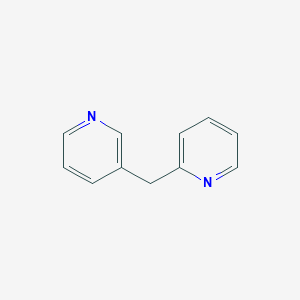

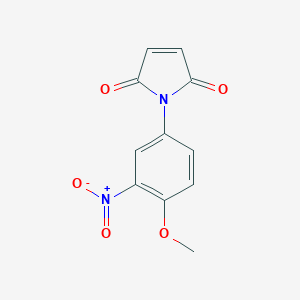
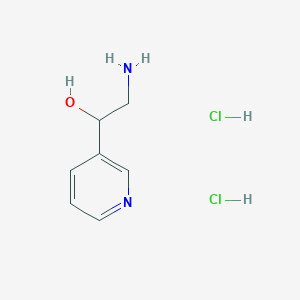
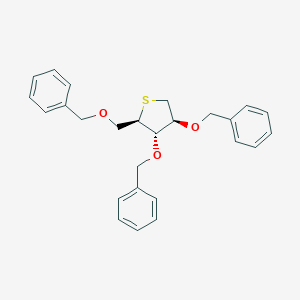
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
